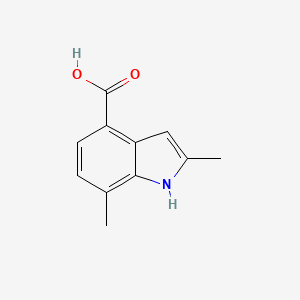

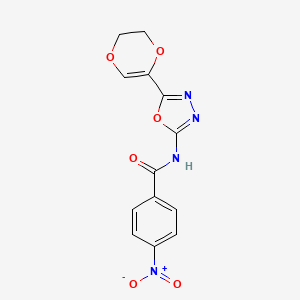

![molecular formula C10H6N2O B2920458 Indeno[1,2-c]pyrazol-4(1H)-one CAS No. 800379-51-5](/img/structure/B2920458.png)

Indeno[1,2-c]pyrazol-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indeno[1,2-c]pyrazol-4(1H)-one is a chemical compound that has been studied for its potential medicinal properties . It has been synthesized and evaluated for its inhibitory activity against Type II diabetes and its antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of a variety of 2-acyl-(1H)-indene-1,3(2H)-diones and 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substitutedbenzo[d]thiazoles in the presence of glacial acetic acid .Molecular Structure Analysis

The structure of the compounds synthesized were confirmed by analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

Synthesis and Antitumor Potential : Indeno[1,2-c]pyrazol-4(1H)-one can be synthesized efficiently through oxidation of indenopyrazoles with molecular oxygen, as described by Tao, Sowin, and Lin (2005). This method has further applications in Suzuki coupling and Mitsunobu reaction, indicating its potential in creating antitumor compounds (Tao, Sowin, & Lin, 2005).

Type II Diabetes and Antimicrobial Activity : A study by Mor and Sindhu (2019) reported the synthesis of various this compound derivatives showing promising in vitro Type II diabetes inhibitory activity and antimicrobial effects. This includes potential against α-glucosidase and α-amylase enzymes, offering a new avenue for diabetes management and antimicrobial drug development (Mor & Sindhu, 2019).

Anticancer Evaluation : The synthesis of thiazole tethered indeno[1,2-c]pyrazol-4-ones and their subsequent evaluation against various human cancer cell lines have been explored. This includes promising results against human renal carcinoma, colorectal adenocarcinoma, and breast adenocarcinoma, as detailed by Mor et al. (2016) (Mor et al., 2016).

Synthesis and Characterization for Medicinal Chemistry : Lam, Park, and Sloop (2022) have reported on the synthesis and characterization of a new trifluoromethylated indenopyrazole, highlighting its potential applications in agrochemical and medicinal chemistry, particularly as pesticides, anti-inflammatory medications, and antitumor drugs (Lam, Park, & Sloop, 2022).

Antimicrobial Activity : The antimicrobial activity of 3-alkyl indeno[1,2-c]pyrazoles has been investigated, showing effectiveness against bacterial and fungal pathogens. This research opens up potential for new antimicrobial agents (Mohil, Kumar, & Mor, 2014).

Inhibitors of Heme-Regulated eukaryotic Initiation Factor 2alpha (HRI) Kinase : A series of indeno[1,2-c]pyrazoles have been identified as the first known inhibitors of HRI kinase, an important target in pharmacology. This discovery by Rosen et al. (2009) marks a significant advancement in the field of kinase inhibitor research (Rosen et al., 2009).

Mechanism of Action

Target of Action

Indeno[1,2-c]pyrazol-4(1H)-one primarily targets the α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it has been found to be more potent against the α-glucosidase enzyme compared to the standard drug Acarbose . It also exhibits good inhibitory activity against the α-amylase enzyme .

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, this compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream. This can help manage blood sugar levels, particularly beneficial for individuals with Type II diabetes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the management of blood sugar levels. By inhibiting key enzymes involved in carbohydrate digestion, it can help prevent sharp spikes in blood glucose, contributing to better glycemic control .

properties

IUPAC Name |

1H-indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFDYLOGYDGRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

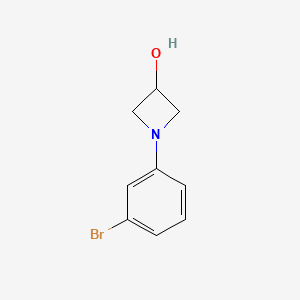

![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)

![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)

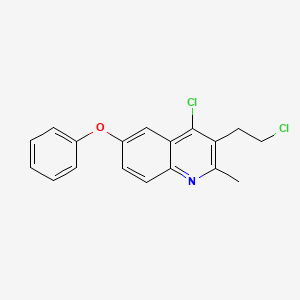

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

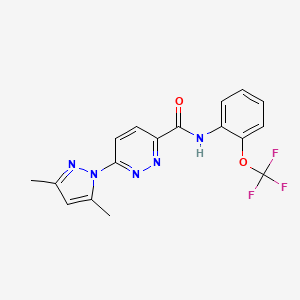

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)